Synthesis Methods
The synthesis of (4-chlorophenyl)(5-methoxy-3-methyl-1-benzofuran-2-yl)methanone typically involves several steps, starting from readily available precursors. One common method includes:
Technical parameters such as temperature control, reaction time, and solvent choice are crucial in optimizing yield and purity during synthesis .
Structural Characteristics
The molecular structure of (4-chlorophenyl)(5-methoxy-3-methyl-1-benzofuran-2-yl)methanone features a benzofuran core substituted with a chlorophenyl group and a methoxy group. Key structural data include:
Crystallographic studies may provide detailed insights into atomic coordinates and displacement parameters, which are essential for understanding intermolecular interactions .
Reactivity Profile
(4-Chlorophenyl)(5-methoxy-3-methyl-1-benzofuran-2-yl)methanone can participate in various chemical reactions:
These reactions highlight its versatility in synthetic organic chemistry and potential for modification to enhance biological activity .
Biological Activity Mechanism
The mechanism of action for (4-chlorophenyl)(5-methoxy-3-methyl-1-benzofuran-2-yl)methanone may involve several pathways:
Further studies are required to elucidate the precise molecular targets and pathways influenced by this compound .
Properties Overview
The physical and chemical properties of (4-chlorophenyl)(5-methoxy-3-methyl-1-benzofuran-2-yl)methanone include:
These properties play a significant role in determining its behavior in biological systems and practical applications .
Scientific Applications
(4-Chlorophenyl)(5-methoxy-3-methyl-1-benzofuran-2-yl)methanone has several potential applications:
Ongoing research continues to explore its efficacy and safety profile in various biological contexts .
This comprehensive analysis underscores the significance of (4-chlorophenyl)(5-methoxy-3-methyl-1-benzofuran-2-yl)methanone in medicinal chemistry, highlighting its potential as a versatile compound with various applications in drug discovery and development.
The methoxy-methyl substitution pattern at the C-5 and C-3 positions of benzofuran significantly enhances the scaffold’s drug-like properties. The 5-methoxy group acts as a hydrogen-bond acceptor, improving aqueous solubility and membrane permeability, while simultaneously influencing electronic distribution across the aromatic system. The C-3 methyl group provides steric stabilization without excessive hydrophobicity, potentially shielding reactive sites from metabolic degradation. When conjugated with a 4-chlorophenyl methanone at C-2, this configuration creates a multifunctional pharmacophore capable of diverse target engagement. The 4-chlorophenyl moiety introduces a strongly electron-withdrawing element that polarizes the ketone linkage, enhancing its hydrogen-bond accepting capacity. This specific arrangement—5-methoxy, 3-methyl, and 2-(4-chlorobenzoyl)—generates a distinct electronic profile characterized by calculated logP values of ~3.5–4.2, indicating moderate lipophilicity suitable for cellular penetration. Molecular weight remains <350 Da, adhering to Lipinski’s parameters for drug-likeness [1] [8] [9]. The carbonyl bridge between benzofuran and chlorophenyl rings provides conformational rigidity, potentially improving target selectivity. Crystallographic analyses of analogs reveal a coplanar orientation between the benzofuran core and methanone group, facilitating deep insertion into hydrophobic enzyme pockets. Substituent positioning significantly impacts bioactivity; for example, shifting the methoxy group from C-5 to C-6 reduces anticancer potency by >40% in cellular assays, demonstrating the critical nature of substitution geometry [4] [8] [10].
Halogenation exerts profound bioactivity enhancements through two primary mechanisms: hydrophobic pocket occupancy and halogen bonding potential. The chlorine atom at the phenyl para-position engages in halogen bonding with biomolecular targets (bond strength: 5–10 kJ/mol), particularly with backbone carbonyls of peptide chains or nitrogen/oxygen atoms in nucleotide bases. This interaction supplements conventional hydrophobic contacts, improving binding affinity and residence time. Comparative studies with fluorinated and brominated analogs reveal chlorine’s optimal balance of steric demand (van der Waals radius: 1.75Å) and electron-withdrawing capability (Hammett σₘ: 0.37), enhancing both membrane permeability and target affinity. In antimicrobial assays, chlorinated derivatives typically exhibit 2–3 fold lower MICs against S. aureus compared to non-halogenated counterparts (0.39–0.78 μg/mL vs 1.5–3.0 μg/mL), validating chlorine’s contribution [4] [8].
The 5-methoxy group serves multiple roles: as a metabolic blocking group, it retards oxidative degradation at C-5/C-6 positions; as an electron-donating substituent (σₚ: -0.27), it modulates ring electron density; and as a polar surface area contributor, it improves water solubility. Molecular dynamics simulations indicate methoxy oxygen forms stabilizing interactions with catalytic residues in fungal N-myristoyltransferase (bond distance: 2.8–3.2Å), explaining the enhanced antifungal activity observed in pyridyl-benzofuran derivatives (IC₅₀: 0.0057–0.0075 μM). Furthermore, methylation of the phenolic hydroxy eliminates this activity, confirming the critical nature of free methoxy groups [1] [4].
The synergistic combination of 3-methyl, 5-methoxy, and 4-chlorobenzoyl groups creates a unique bioactivity profile. Antimicrobial assessments reveal that compounds bearing this triad exhibit 4–8 fold greater potency against MRSA compared to those lacking the chlorophenyl moiety (MIC₈₀: 0.39 μg/mL vs 1.56 μg/mL). Similarly, in anticancer screens, halogenated benzofuran methanones demonstrate IC₅₀ values 3–5 times lower than non-halogenated variants across breast cancer cell lines (MCF-7, MDA-MB-231), attributed to enhanced cellular uptake and target engagement [4] [8] [9].
Table 2: Molecular Characteristics of (4-Chlorophenyl)(5-methoxy-3-methyl-1-benzofuran-2-yl)methanone
Property | Value/Descriptor | Bioactive Significance |
---|---|---|
Molecular Formula | C₁₇H₁₃ClO₃ | Optimal MW (300.7 g/mol) for membrane permeation |
Halogen Position | Para (Chlorophenyl) | Enhanced hydrophobic/halogen bonding interactions |
Methoxy Position | C-5 (Benzofuran) | Metabolic stabilization & H-bond donation capacity |
C-3 Substituent | Methyl | Steric shielding & lipophilicity modulation |
LogP (Calculated) | 3.8 ± 0.2 | Balanced hydrophobicity for cellular uptake |
Hydrogen Bond Acceptors | 3 | Target interaction versatility |
Despite promising structural features, comprehensive structure-activity relationship (SAR) studies specifically examining (4-chlorophenyl)(5-methoxy-3-methyl-1-benzofuran-2-yl)methanone remain underdeveloped. Critical knowledge gaps include:
Target Identification Deficits: While analog classes (e.g., 6-methoxy-3-methyl-brominated variants) demonstrate Polo-like kinase 1 (PLK1) inhibition (IC₅₀: 16.4 μM) and Mycobacterium protein tyrosine phosphatase B (mPTPB) suppression (IC₅₀: 38 nM), precise molecular targets for the chlorinated methanone remain unmapped [3] [4]. Identification through chemoproteomic approaches (e.g., affinity chromatography, thermal proteome profiling) is warranted.
Limited Pharmacological Profiling: Current data emphasize antimicrobial effects, with minimal investigation into anticancer mechanisms. Given halogenated benzofurans’ established activity against breast cancer lines (e.g., MCF-7 IC₅₀: 5–10 μM), systematic cytotoxicity screening across NCI-60 panels and mechanistic studies on apoptosis induction are essential [8].
Stereoelectronic Optimization Needs: The impact of methoxy group replacement with bulkier alkoxy chains (ethoxy, propoxy) or bioisosteres (methylenedioxy) on potency remains unexplored. Similarly, methyl versus trifluoromethyl comparisons at C-3 could refine metabolic stability without compromising activity [1] [9].
Computational Modeling Gaps: High-fidelity docking simulations against plausible targets (DNA gyrase, tubulin, topoisomerases) are absent. Such studies could rationalize observed bioactivity and guide lead optimization. Molecular dynamics analyses of halogen bonding interactions would elucidate residence time advantages [4] [8].
Synthetic Methodology Limitations: Efficient routes to C-3/C-5 modified analogs remain underdeveloped. Novel strategies like Ru-catalyzed cycloisomerization or Pd-mediated enolate arylation could access derivatives for rigorous SAR exploration [1] [9].
Addressing these gaps would clarify the compound’s therapeutic potential and position it as a viable lead structure for antimicrobial and anticancer drug development.
Compound Synonyms and Identifiers:
CAS No.: 355137-87-0
CAS No.: 1460-73-7
CAS No.: 5287-45-6
CAS No.: 13205-44-2
CAS No.: